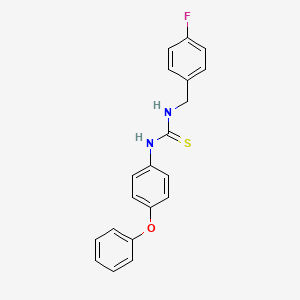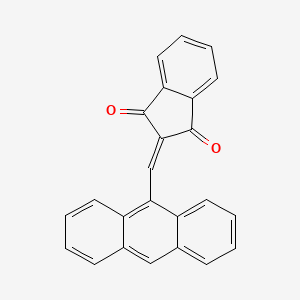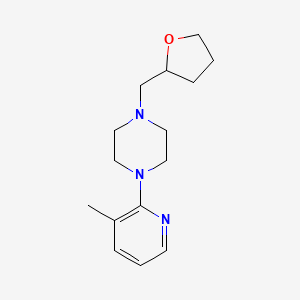
N-(4-fluorobenzyl)-N'-(4-phenoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-N'-(4-phenoxyphenyl)thiourea, commonly known as FPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiourea derivative and has been synthesized using different methods.
作用機序
The mechanism of action of FPPT is not fully understood. However, studies have suggested that FPPT inhibits the activity of various enzymes and proteins, including acetylcholinesterase, tyrosinase, and β-secretase. These enzymes and proteins are involved in various biological processes, and their inhibition by FPPT can lead to the observed biological effects.
Biochemical and Physiological Effects:
FPPT has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, fungi, and bacteria. FPPT has also been shown to reduce the production of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, FPPT has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin.
実験室実験の利点と制限
FPPT has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, FPPT has shown promising results in various biological assays, making it an attractive compound for further study. However, FPPT also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, the mechanism of action of FPPT is not fully understood, which can make it challenging to interpret some results.
将来の方向性
There are several future directions for the study of FPPT. One direction is to further investigate its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to understand the mechanism of action of FPPT and its effects on various enzymes and proteins. Another direction is to develop more water-soluble derivatives of FPPT to overcome its limitations in some experiments. Finally, FPPT can be used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, FPPT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of FPPT as a therapeutic agent and to develop more effective derivatives of this compound.
合成法
FPPT can be synthesized using different methods. One of the most common methods is the reaction of 4-fluorobenzylamine with 4-phenoxybenzoyl isothiocyanate in the presence of a base. This reaction yields FPPT as a white solid with a high yield. Other methods include the reaction of 4-fluorobenzaldehyde with 4-phenoxyaniline followed by the reaction with thiourea.
科学的研究の応用
FPPT has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antifungal, and antibacterial properties. FPPT has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, FPPT has been used as a fluorescence probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS/c21-16-8-6-15(7-9-16)14-22-20(25)23-17-10-12-19(13-11-17)24-18-4-2-1-3-5-18/h1-13H,14H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIFJHQLGGEYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-mercapto-6-methyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062574.png)
![(4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6062578.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B6062579.png)
![3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6062586.png)
![N~1~-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-N~2~,N~2~-diethylglycinamide diethanedioate](/img/structure/B6062588.png)
![2-(3-fluorobenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B6062591.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1-benzofuran-2-carboxamide](/img/structure/B6062595.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-(1-methyl-4-piperidinyl)acetamide](/img/structure/B6062597.png)


![1-(2-{[(4-fluorobenzyl)amino]methyl}-6-methoxyphenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6062616.png)
![N-ethyl-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B6062618.png)
![(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxy-6-iodophenoxy)acetic acid](/img/structure/B6062636.png)
![4-(3-{2-cyano-3-[(4-fluorophenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B6062660.png)